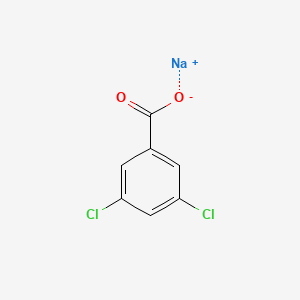

Sodium 3,5-dichlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 3,5-dichlorobenzoate is a chemical compound with the molecular formula C₇H₃Cl₂NaO₂. It is the sodium salt of 3,5-dichlorobenzoic acid, characterized by the presence of two chlorine atoms attached to the benzene ring at positions 3 and 5. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3,5-dichlorobenzoate can be synthesized through the hydrolysis of 3,5-dichlorobenzonitrile in the presence of sodium hydroxide. The reaction involves the conversion of 3,5-dichlorobenzonitrile to 3,5-dichlorobenzoic acid, which is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale hydrolysis of 3,5-dichlorobenzonitrile followed by neutralization with sodium hydroxide. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: Sodium 3,5-dichlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used to replace the chlorine atoms.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.

Reduction Products: Reduction can lead to the formation of 3,5-dichlorobenzyl alcohol or other reduced derivatives.

Scientific Research Applications

Sodium 3,5-dichlorobenzoate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the manufacture of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of sodium 3,5-dichlorobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3,5-Dichlorobenzoic Acid: The parent compound of sodium 3,5-dichlorobenzoate, used in similar applications.

2,4-Dichlorobenzoic Acid: Another chlorinated benzoic acid with different substitution patterns and properties.

4-Chlorobenzoic Acid: A mono-chlorinated derivative with distinct chemical behavior.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise reactivity and stability .

Biological Activity

Sodium 3,5-dichlorobenzoate (CAS: 154862-40-5) is a sodium salt of 3,5-dichlorobenzoic acid, a compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₃Cl₂NaO₂

- Molar Mass : 192.00 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water

This compound exhibits several biological activities that are primarily linked to its role as an enzyme inhibitor. It has been studied for its potential effects on various biological pathways, including:

- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit specific enzymes involved in metabolic processes. For example, it has been shown to affect the activity of certain deacetylases, which play a critical role in regulating cellular functions and gene expression .

- Cytotoxic Effects : In vitro studies have demonstrated that this compound exhibits cytotoxicity against various mammalian cell lines. The compound's ability to induce cell death has been evaluated using assays such as MTT and LDH release tests .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Study A | HeLa | 50 ± 5 | Significant cytotoxicity observed |

| Study B | MCF-7 | 30 ± 3 | Induction of apoptosis |

| Study C | HepG2 | 40 ± 4 | Inhibition of cell proliferation |

Case Studies

-

Cytotoxicity in Cancer Cells :

A study evaluated the cytotoxic effects of this compound on HeLa and MCF-7 cells. The results indicated a dose-dependent response with significant cell death at concentrations above 30 µM. This suggests potential applications in cancer therapy where selective cytotoxicity is desirable . -

Enzyme Inhibition Studies :

Another investigation focused on the inhibitory effects of this compound on histone deacetylases (HDACs). The compound was found to inhibit HDAC activity significantly, which is crucial for regulating gene expression and could have implications in cancer treatment and epigenetic therapies .

Toxicological Considerations

While this compound demonstrates promising biological activity, it is essential to consider its toxicity profile. Studies have shown that high concentrations can lead to adverse effects in mammalian cells. Therefore, careful evaluation of dosage and exposure duration is critical in therapeutic applications.

Properties

CAS No. |

154862-40-5 |

|---|---|

Molecular Formula |

C7H3Cl2NaO2 |

Molecular Weight |

212.99 g/mol |

IUPAC Name |

sodium;3,5-dichlorobenzoate |

InChI |

InChI=1S/C7H4Cl2O2.Na/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,(H,10,11);/q;+1/p-1 |

InChI Key |

ZWRKXVDNMWYZRT-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.